![molecular formula C22H26N2O3 B5534678 3-(3-hydroxy-3-methylbutyl)-N-[(5-methoxy-1H-indol-2-yl)methyl]benzamide](/img/structure/B5534678.png)
3-(3-hydroxy-3-methylbutyl)-N-[(5-methoxy-1H-indol-2-yl)methyl]benzamide
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Description
The compound belongs to a class of benzamides, which are notable for their diverse pharmacological activities. The structural components, such as the indolyl methyl and methoxy groups, suggest potential interactions with biological targets, although specifics on this compound are not directly mentioned in the literature.
Synthesis Analysis
The synthesis of structurally related compounds often involves multi-step chemical reactions, including condensation, cyclization, and functional group transformations. For example, Jacobs et al. (1994) explored the synthesis of 3-benzyl-5-indolecarboxamides, highlighting the importance of fluorinated amide substituents in enhancing activity through an enantioselective synthesis approach (Jacobs et al., 1994).
Molecular Structure Analysis
The molecular structure of benzamides and related compounds can be elucidated using X-ray crystallography, IR spectroscopy, and quantum chemical computation. Demir et al. (2015) demonstrated the use of these techniques to analyze the structure of a novel benzamide compound, providing a basis for understanding the molecular geometry and electronic properties (Demir et al., 2015).
Chemical Reactions and Properties
Benzamides undergo various chemical reactions, including N-alkylation and cyclization. The Bischler-Napieralski reaction, for instance, has been used to cyclize N-(4-aryl-4-hydroxybutyl)benzamides to 3-arylmethylidene-4,5-dihydro-3H-pyrroles, as shown by Browne et al. (1981), indicating the versatility of benzamide derivatives in chemical synthesis (Browne et al., 1981).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-(3-hydroxy-3-methylbutyl)-N-[(5-methoxy-1H-indol-2-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-22(2,26)10-9-15-5-4-6-16(11-15)21(25)23-14-18-12-17-13-19(27-3)7-8-20(17)24-18/h4-8,11-13,24,26H,9-10,14H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNVRWTZJEQOFKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC(=CC=C1)C(=O)NCC2=CC3=C(N2)C=CC(=C3)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-hydroxy-3-methylbutyl)-N-[(5-methoxy-1H-indol-2-yl)methyl]benzamide |
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